N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, and a dioxolane ring
Preparation Methods
The synthesis of N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include condensation reactions, where the aldehyde or ketone group reacts with hydrazine derivatives under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other hydrazides and dioxolane derivatives. Compared to these compounds, N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- N’-[(E)-{3-ETHOXY-4-[(4-AMINOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE
- N’-[(E)-{3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H25N3O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C22H25N3O7/c1-3-29-20-12-17(14-23-24-21(26)13-22(2)31-10-11-32-22)6-9-19(20)30-15-16-4-7-18(8-5-16)25(27)28/h4-9,12,14H,3,10-11,13,15H2,1-2H3,(H,24,26)/b23-14+ |
InChI Key |
HUZSFHDQIWRBRA-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2(OCCO2)C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2(OCCO2)C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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